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Compound of Interest

5-Ethyl-1-aza-3,7-
Compound Name:
dioxabicyclo[3.3.0]octane

Cat. No.: B1207425

Disclaimer: The spectroscopic data for the specific compound "Oxazolidine E" (CAS 7747-35-5;
7a-ethyldihydro-1H,3H,5H-0xazolo[3,4-c]oxazole) is not readily available in public databases or
scientific literature. To fulfill the structural requirements of this request, this technical guide
presents a comprehensive analysis of a representative oxazolidine derivative, N'-(4-
(dimethylamino)benzylidene)isonicotinohydrazide-glycolic acid cycloadduct (Compound B1),
based on the data reported in the Iragi Journal of Science. This example serves to demonstrate
the requested format for data presentation, experimental protocols, and visualization.

This document provides a detailed overview of the spectroscopic and synthetic aspects of a
specific oxazolidine derivative. It is intended for researchers, scientists, and professionals in the
field of drug development who require a technical understanding of the characterization and
synthesis of such compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the representative

oxazolidine derivative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Compound B1
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

8.70 Doublet 2H Ar-H

7.80 Doublet 2H Ar-H

7.50 Doublet 2H Ar-H

6.80 Doublet 2H Ar-H

6.10 Singlet 1H CH (oxazolidine ring)
4.20 Singlet 2H CHz (oxazolidine ring)
3.78 Singlet 6H N(CHs)2

Table 2: 13C NMR Spectroscopic Data for Compound B1

Chemical Shift (6) ppm

Assignment

170 C=0 (oxazolidine ring)
164 C=0 (amide)

150-112 Ar-C

95 CH (oxazolidine ring)
66 CH: (oxazolidine ring)
49 N-CHs

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for Compound Bl
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Wavenumber (cm~?) Assignment

1720-1685 C=0 (amide of the five-membered ring)
1672 C=0 (amide)

1600, 1566 C=C (aromaitic)

Mass Spectrometry (MS) Data

Mass spectrometry data for this specific compound was not provided in the reference literature.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic
characterization of the representative oxazolidine derivative.

Synthesis of Oxazolidine Derivative (Compound B1)

The synthesis was conducted in a two-step process:

o Schiff Base Formation: An equimolar mixture of isonicotinic acid hydrazide and a selected
aromatic aldehyde (in this case, 4-(dimethylamino)benzaldehyde) was refluxed in ethanol for
4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After
completion, the reaction mixture was cooled, and the resulting precipitate was filtered,
washed with cold ethanol, and recrystallized from a suitable solvent to yield the Schiff base
intermediate.

» Cycloaddition Reaction: To a solution of the Schiff base in an appropriate solvent, glycolic
acid was added. The mixture was refluxed for 8-10 hours. After the completion of the
reaction, as indicated by TLC, the solvent was removed under reduced pressure. The
resulting solid was washed with a saturated sodium bicarbonate solution to remove
unreacted acid, followed by washing with water. The crude product was then purified by
recrystallization to afford the final oxazolidine derivative.

Spectroscopic Characterization
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* NMR Spectroscopy: *H NMR and 3C NMR spectra were recorded on a Bruker Vance 400
MHz spectrometer. Deuterated dimethyl sulfoxide (DMSO-ds) was used as the solvent, and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

e IR Spectroscopy: FT-IR spectra were recorded using KBr pellets on an FT-IR
spectrophotometer. The spectral range was typically 4000-400 cm~1.

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis process for the preparation of the
oxazolidine derivative.

Step 1: Schiff Base Formation

Aromatic Aldehyde —l
Ethanol | Reflux __ S°ndensation
Schiff Base Intermediate
Isonicotinic Acid Hydrazide
Step 2: Cycloaddition

Cyclization
Glycolic Acid Oxazolidine Derivative

Click to download full resolution via product page

Synthesis of the representative oxazolidine derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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